molecular formula C11H14ClN B1588062 4-(3-Chlorophenyl)piperidine CAS No. 99329-53-0

4-(3-Chlorophenyl)piperidine

Cat. No. B1588062
CAS RN: 99329-53-0
M. Wt: 195.69 g/mol
InChI Key: XCXYPQUVIZEIMX-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)piperidine” is a compound with the molecular formula C11H14ClN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)piperidine” has been analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The compound has been found to adopt a distorted chair conformation .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Chlorophenyl)piperidine” are not detailed in the sources retrieved, piperidine derivatives have been involved in intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)piperidine” has a molecular weight of 195.69 . Further physical and chemical properties are not specified in the sources retrieved.

Scientific Research Applications

Spasmolytic Effects

4-(3-Chlorophenyl)piperidine derivatives have been studied for their spasmolytic effects. For instance, the synthetic piperidine derivative 4-valeryl 4-(3-chlorophenyl) 1-[3-(4-methylpiperazine)-propyl]-piperidine has demonstrated direct and indirect myolytic action on the smooth musculature of isolated guinea pig intestine (Stochla & Grzybek-Kania, 1975).

Structure-Activity Relationship in Monoamine Transporter Inhibitors

Research has explored the effects of stereochemistry on the potency of piperidine-based monoamine transporter inhibitors. Studies involving 4-(4-Chlorophenyl)piperidine analogues have been pivotal in identifying norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors, useful in exploring NET-associated behavioral signatures and potentially for antidepressant applications (He et al., 2005).

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, including compounds structurally related to 4-(3-Chlorophenyl)piperidine, have shown promise as gastric antisecretory agents in the treatment of peptic ulcer disease. These compounds have been modified to diminish or abolish anticholinergic activity, with some undergoing clinical trials (Scott et al., 1983).

Identification and Quantification of Impurities in Drug Substances

Studies have been conducted on the identification and quantification of impurities in drug substances like cloperastine hydrochloride, a piperidine derivative. This research is critical for ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).

Selective Ligands at Human Dopamine Receptors

Research has identified 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. This line of research is significant for understanding and potentially treating neurological disorders (Rowley et al., 1997).

Analgesic and Anti-inflammatory Properties

Compounds such as 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride have shown marked analgesic activity and anti-inflammatory properties, indicating their potential therapeutic applications (Gajewski et al., 1982).

Treatment of Alzheimer’s Disease

N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. This research is pivotal in developing novel treatments for neurodegenerative diseases (Rehman et al., 2018).

Antimicrobial Activity and Docking Studies

The synthesized compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile has been screened for its antimicrobial activities and evaluated through molecular docking analysis, contributing to the development of new antimicrobial agents (Okasha et al., 2022).

Safety And Hazards

Safety data sheets suggest that precautions should be taken when handling “4-(3-Chlorophenyl)piperidine”, including wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Future Directions

Piperidine derivatives, including “4-(3-Chlorophenyl)piperidine”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

4-(3-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYPQUVIZEIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400257
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)piperidine

CAS RN

99329-53-0
Record name 4-(3-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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